1,2-Naphthalenedione, 7-methoxy-3-phenyl-
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Overview
Description
1,2-Naphthalenedione, 7-methoxy-3-phenyl- is a chemical compound belonging to the class of naphthoquinones. Naphthoquinones are characterized by their two ortho-fused benzene rings and a quinone moiety. This specific compound has a methoxy group at the 7th position and a phenyl group at the 3rd position, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Naphthalenedione, 7-methoxy-3-phenyl- typically involves the reaction of 7-methoxy-1,2-naphthoquinone with phenylmagnesium bromide (Grignard reagent). The reaction is carried out in an anhydrous ether solvent under a nitrogen atmosphere to prevent moisture from interfering with the reaction. The reaction mixture is then quenched with water and the product is extracted using an organic solvent such as dichloromethane .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
1,2-Naphthalenedione, 7-methoxy-3-phenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic substitution reactions can occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Formation of higher quinone derivatives.
Reduction: Formation of hydroquinone derivatives.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1,2-Naphthalenedione, 7-methoxy-3-phenyl- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 1,2-Naphthalenedione, 7-methoxy-3-phenyl- involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can damage cellular components such as DNA, proteins, and lipids. This oxidative stress can lead to cell death, making it a potential candidate for anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
1,2-Naphthoquinone: Lacks the methoxy and phenyl groups, making it less complex.
7-Methoxy-1,2-naphthoquinone: Lacks the phenyl group, making it less hydrophobic.
3-Phenyl-1,2-naphthoquinone: Lacks the methoxy group, affecting its electronic properties.
Uniqueness
1,2-Naphthalenedione, 7-methoxy-3-phenyl- is unique due to the presence of both methoxy and phenyl groups, which influence its chemical reactivity and biological activity. The methoxy group increases its solubility in organic solvents, while the phenyl group enhances its hydrophobicity and potential interactions with biological targets .
Properties
CAS No. |
831171-89-2 |
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Molecular Formula |
C17H12O3 |
Molecular Weight |
264.27 g/mol |
IUPAC Name |
7-methoxy-3-phenylnaphthalene-1,2-dione |
InChI |
InChI=1S/C17H12O3/c1-20-13-8-7-12-9-14(11-5-3-2-4-6-11)16(18)17(19)15(12)10-13/h2-10H,1H3 |
InChI Key |
ZHBJTMBKISZPDY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)C2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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